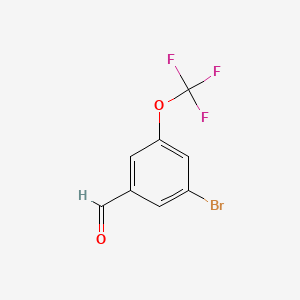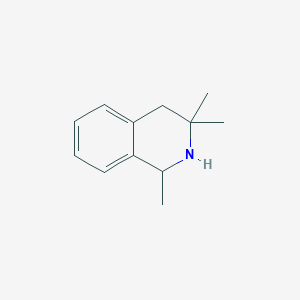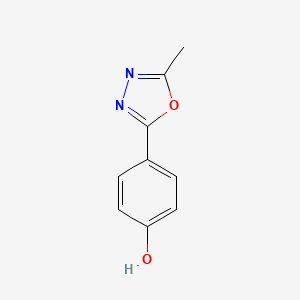
5-Brom-1,1,1-Trifluor-4-methoxypent-3-en-2-on
Übersicht
Beschreibung
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one: is an organic compound with the molecular formula C6H6BrF3O2 and a molecular weight of 247.01 g/mol . This compound is characterized by the presence of bromine, trifluoromethyl, and methoxy groups attached to a pentenone backbone. It is a versatile intermediate used in various chemical syntheses, particularly in the development of heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and pyrimidines .
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties . Its derivatives are studied for their ability to inhibit specific enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is used in the development of agrochemicals and pharmaceuticals . Its role as an intermediate in the synthesis of active ingredients makes it valuable for large-scale production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one typically involves the bromination of 1,1,1-trifluoro-4-methoxypent-3-en-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position . The general reaction scheme is as follows:
Starting Material: 1,1,1-trifluoro-4-methoxypent-3-en-2-one
Reagent: Bromine (Br2)
Solvent: Dichloromethane (CH2Cl2)
Conditions: Room temperature, under an inert atmosphere
Industrial Production Methods: Industrial production of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as azide (N3-) to form azido derivatives.
Michael Addition: The compound can participate in Michael addition reactions due to the presence of the electron-withdrawing trifluoromethyl group.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Michael Addition: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent.
Reduction: Reducing agents like sodium borohydride (NaBH4) in methanol.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution reactions.
Michael Adducts: Formed from Michael addition reactions.
Alcohol Derivatives: Formed from reduction reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its derivatives involves interactions with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The bromine atom can participate in halogen bonding, further stabilizing interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
- 1,1,1-Trifluoro-4-methoxypent-3-en-2-one
- 5-Azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Comparison: 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity . Compared to its non-brominated counterpart, it exhibits enhanced electrophilicity and potential for halogen bonding . The azido derivative, on the other hand, offers a different reactivity profile, making it suitable for click chemistry applications .
Eigenschaften
IUPAC Name |
5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYBZXUIJPUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408927 | |
| Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502926-95-6 | |
| Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one a valuable precursor in organic synthesis?
A: 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one displays versatility in synthesizing diverse heterocyclic compounds. Its structure allows for various chemical transformations. For instance, the bromine atom can be readily substituted by nucleophiles, as demonstrated by its reaction with azide ions to yield 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one [, ]. This intermediate is a key component in click chemistry, enabling the synthesis of triazole derivatives. Additionally, the molecule's enone moiety participates in cyclocondensation reactions, leading to the formation of pyrimidine derivatives []. This versatility makes it a valuable building block for synthesizing biologically relevant molecules.
Q2: How does 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one contribute to the synthesis of pyrimidine derivatives?
A: In a multi-step synthesis, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as a precursor for creating a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles []. The synthetic pathway involves a substitution reaction where the bromine atom is replaced by an azide group. This step is followed by a click chemistry reaction to introduce a triazole ring. Finally, the resulting intermediate undergoes a cyclocondensation reaction with 2-methylisothiourea sulfate, utilizing the enone moiety, to yield the final 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines [].
Q3: Can you elaborate on the regioselective behavior observed in reactions involving 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its implications for heterocycle synthesis?
A: Studies have shown that reactions between 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and primary amines exhibit remarkable regioselectivity []. Instead of a simple nucleophilic substitution at the bromine-bearing carbon, the reaction proceeds to form either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones. This selectivity stems from the reaction conditions, particularly the amount of amine employed []. Such regioselective control is highly valuable in organic synthesis, as it allows chemists to selectively target specific products and construct complex molecules like pyrroles with defined substitution patterns.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)
![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)




![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)






